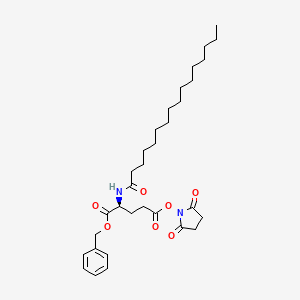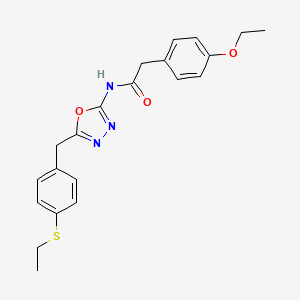
2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features ethoxyphenyl and ethylthio benzyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-ethoxyphenylacetic acid, which is then converted into the corresponding acyl chloride. This intermediate is reacted with hydrazine hydrate to form the hydrazide. The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the oxadiazole intermediate is reacted with 4-(ethylthio)benzyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ethoxy and ethylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The ethylthio group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-ethoxyphenylacetic acid: A precursor in the synthesis of the target compound.
4-(ethylthio)benzyl chloride: Another precursor used in the synthesis.
Other oxadiazole derivatives: Compounds with similar structures but different substituents.
Uniqueness
2-(4-ethoxyphenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1171599-19-1 |
|---|---|
Fórmula molecular |
C21H23N3O3S |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)-N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3S/c1-3-26-17-9-5-15(6-10-17)13-19(25)22-21-24-23-20(27-21)14-16-7-11-18(12-8-16)28-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25) |
Clave InChI |
QAPWWJPPRVSORE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


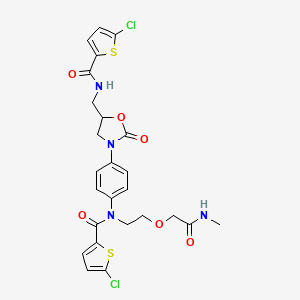
![1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)



![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)


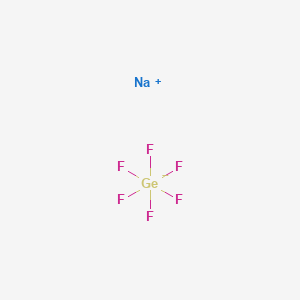

![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
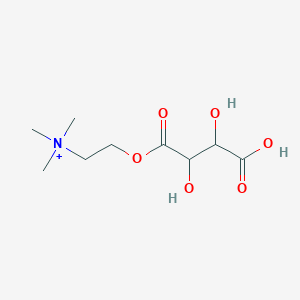
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
